(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol

Analytical Chemistry Spectrophotometry Redox Biology

This reduced indoline (leucoadrenochrome) is the definitive Norepinephrine Impurity 12 reference standard for ANDA analytical method validation. Unlike the oxidized adrenochrome quinone (λmax ~470–525 nm), this hydroquinone exhibits a distinct UV λmax at ~300 nm (pH 9.8), enabling interference-free selective quantification. It is the primary superoxide anion source in catecholamine autoxidation systems, making it the correct model substrate for oxidative stress and neurotoxicity studies. Supplied with full characterization data and optional USP/EP pharmacopeial traceability. For R&D and analytical use only.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 62322-82-1
Cat. No. B3329687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
CAS62322-82-1
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCN1CC(C2=CC(=C(C=C21)O)O)O
InChIInChI=1S/C9H11NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,11-13H,4H2,1H3/t9-/m0/s1
InChIKeyADHYBIYGSXQYDM-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (CAS 62322-82-1): A Defined Indoline-Triol Scaffold for Targeted Procurement


(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, also known as (R)-1-Methylindoline-3,5,6-triol or leucoadrenochrome, is a reduced indoline derivative bearing three hydroxyl groups at the 3, 5, and 6 positions [1]. It is recognized as an impurity and a metabolite in the oxidation pathway of the catecholamines epinephrine and norepinephrine, where it exists as a redox couple with the oxidized quinone form, adrenochrome [2].

Why Procuring (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol Is Not Interchangeable with Other Indole-3,5,6-triols or Catecholamine Impurities


In-class compounds such as adrenochrome (CAS 54-06-8), 1-methyl-1H-indole-3,5,6-triol (adrenolutin, CAS 642-75-1), and other norepinephrine impurities exhibit fundamentally different redox states, stability profiles, and spectral signatures that preclude simple substitution [1]. For instance, while adrenochrome is a quinone that absorbs in the visible spectrum (λmax ~470-525 nm), this compound is a reduced hydroquinone with a distinct UV absorbance maximum at approximately 300 nm at pH 9.8, reflecting its unique electronic configuration [2]. Its specific role as the primary determinant of superoxide anion production in catecholamine autoxidation systems further underscores that functional performance is not transferable across the broader class [3].

Verifiable Differentiation: Quantitative Evidence for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol


Distinct UV-Vis Spectral Signature Enables Unique Analytical Selectivity

In alkaline media (pH 9.8), this compound exhibits a distinct absorption maximum at 300 nm, which differentiates it from its oxidized counterpart adrenochrome (λmax ~470-525 nm) and the tautomeric adrenochrome species (λmax 375 nm). This spectral separation is critical for selective quantification in complex reaction mixtures [1].

Analytical Chemistry Spectrophotometry Redox Biology

Certified Regulatory Reference Standard Status for Norepinephrine Quality Control

As 'Norepinephrine Impurity 12', this compound is supplied with detailed characterization data compliant with regulatory guidelines (e.g., USP/EP). It is specifically designated for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) for norepinephrine formulations [1]. This regulatory recognition is not extended to generic research-grade indole-triols.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Predominant Determinant of Superoxide Anion Production in Catecholamine Autoxidation Systems

In experimental systems containing catecholamines and adrenochrome, oxygen consumption is driven by the autoxidation of leucoadrenochrome. At variance with adrenaline, this compound readily autoxidizes at physiological pH, establishing it as the major determinant of superoxide anion (O2•−) production in these models [1].

Free Radical Biology Oxidative Stress Neurochemistry

Optimal Deployment Scenarios for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol Based on Verifiable Evidence


Pharmaceutical Quality Control: Norepinephrine ANDA Method Validation

This compound is specifically designated as 'Norepinephrine Impurity 12' and is supplied as a certified reference standard with traceability to USP/EP pharmacopeial standards [1]. It is the appropriate selection for analytical method development and validation (AMV) for Abbreviated New Drug Applications (ANDA) pertaining to norepinephrine formulations, where its distinct spectral signature (λmax 300 nm at pH 9.8) enables selective quantification [2].

Redox Biology Research: Superoxide Anion Generation Studies

In catecholamine autoxidation research, this compound is identified as the predominant source of superoxide anion production at physiological pH, a property not shared by the parent catecholamine adrenaline [1]. It is therefore the appropriate model substrate for investigators studying the molecular mechanisms of oxidative stress and neurotoxicity linked to catecholamine oxidation.

Electrochemical and Spectroelectrochemical Sensor Development

The well-defined redox couple with adrenochrome and its distinct UV-Vis absorption maximum at 300 nm (compared to adrenochrome's 470-525 nm) [1] make this compound a suitable candidate for the development and calibration of electrochemical sensors and spectroelectrochemical assays designed to monitor catecholamine oxidation in real time.

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